Extended Elimination Half-Life Enables Reduced Dosing Frequency vs. Amoxapine and 7-Hydroxyamoxapine
In a single-dose PK study in 8 healthy volunteers receiving 100 mg oral amoxapine, the mean elimination half-life of 8-hydroxyamoxapine was 30.8 ± 2.6 hours, compared to 9.8 ± 2.6 hours for the parent amoxapine and 5.1 ± 0.8 hours for 7-hydroxyamoxapine [1].
| Evidence Dimension | Elimination half-life (t½) |
|---|---|
| Target Compound Data | 30.8 ± 2.6 h |
| Comparator Or Baseline | Amoxapine: 9.8 ± 2.6 h; 7-Hydroxyamoxapine: 5.1 ± 0.8 h |
| Quantified Difference | 6.0-fold longer than 7-hydroxyamoxapine; 3.1-fold longer than amoxapine |
| Conditions | Single oral dose of 100 mg amoxapine in 8 healthy volunteers |
Why This Matters
The prolonged half-life of 8-hydroxyamoxapine supports once-daily dosing regimens in in vivo studies, reducing animal handling and inter-dose variability compared to studies requiring the parent compound or the short-lived 7-hydroxy metabolite.
- [1] Calvo, B., et al. (1985). Pharmacokinetics of amoxapine and its active metabolites. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(4), 180–185. View Source
